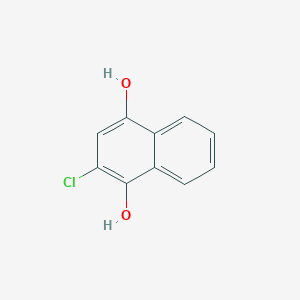

2-Chloro-1,4-naphthalenediol

Description

Structural and Electronic Framework of Naphthalenediol Scaffolds

The naphthalenediol system consists of a naphthalene (B1677914) core substituted with two hydroxyl groups. The positions of these hydroxyl groups significantly influence the molecule's electronic distribution, reactivity, and potential for hydrogen bonding. The fused aromatic rings create a delocalized π-electron system, which is perturbed by the electron-donating hydroxyl substituents. This perturbation affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby influencing its behavior in chemical reactions and its photophysical properties. Theoretical studies, such as those employing the Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) method, have been used to calculate the electronic structures and extradelocalization energies of various naphthalenediols, providing insights into their molecular properties. researchgate.net

Significance of Halogenated Naphthalenediols in Advanced Chemical Research

The introduction of a halogen atom, such as chlorine, onto the naphthalenediol framework introduces a new dimension of chemical and physical properties. Halogenation can significantly alter the electronic nature of the aromatic system, often leading to enhanced biological activity or modified material characteristics. The presence of a halogen atom can influence reaction pathways, providing a handle for further functionalization through various cross-coupling reactions. Halogenated aromatic compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mt.com The specific placement of the halogen atom can direct the regioselectivity of subsequent reactions, making these compounds valuable intermediates in multi-step syntheses.

Overview of Research Trajectories for 2-Chloro-1,4-Naphthalenediol Systems

Research concerning this compound is often linked to its oxidized form, 2-chloro-1,4-naphthoquinone (B24044), which is a known reactive intermediate with applications in various biochemical studies. medchemexpress.comguidechem.com The naphthalenediol itself is a key intermediate in the synthesis of more complex molecules. For instance, it can be generated in situ during the photochemical reactions of more substituted chloro-naphthoquinones. medchemexpress.comosti.govthieme-connect.de The primary research interest in this compound lies in its potential as a precursor for the synthesis of novel compounds with tailored electronic and biological properties. The reactivity of the chloro and hydroxyl functionalities allows for a diverse range of chemical transformations.

Chemical and Physical Properties of this compound

While extensive data on this compound is not widely available in dedicated studies, its properties can be inferred from its chemical structure and data available for related compounds.

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| CAS Number | 73661-09-3 |

This table presents basic chemical identity data for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of its corresponding quinone, 2-chloro-1,4-naphthoquinone. This synthetic approach is analogous to the preparation of other dihydroxynaphthalene derivatives from their quinone precursors. thieme-connect.de

A typical synthesis of the precursor, 2-chloro-1,4-naphthoquinone, starts from 2-hydroxynaphthalene-1,4-dione (Lawsone). The reaction of Lawsone with thionyl chloride provides 2-chloro-1,4-naphthoquinone in good yield. researchgate.net

The subsequent reduction of 2-chloro-1,4-naphthoquinone to this compound can be achieved using a mild reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution. This reaction is generally clean and proceeds at room temperature. thieme-connect.de

Spectroscopic Data of Precursor: 2-Chloro-1,4-naphthoquinone

The characterization of the starting material is crucial for confirming the successful synthesis of the target compound. The spectroscopic data for 2-chloro-1,4-naphthoquinone is well-documented.

| Spectroscopic Data for 2-Chloro-1,4-naphthoquinone | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.21-8.15 (m, 1H), 8.12-8.06 (m, 1H), 7.83-7.75 (m, 2H), 7.23 (s, 1H) researchgate.net |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 182.8, 178.1, 146.4, 136.0, 134.6, 134.3, 131.8, 131.4, 127.6, 126.9 researchgate.net |

This interactive table provides the ¹H and ¹³C NMR data for the precursor, 2-chloro-1,4-naphthoquinone, in deuterated chloroform (B151607).

Structure

2D Structure

Properties

IUPAC Name |

2-chloronaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYNJSHPUFMGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376609 | |

| Record name | 2-Chloro-1,4-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73661-09-3 | |

| Record name | 2-Chloro-1,4-naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR and FT-Raman) Applications

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of 2-chloro-1,4-naphthalenediol. The vibrational modes of the molecule are sensitive to its specific arrangement of atoms and bonds.

In the FT-IR spectrum, characteristic absorption bands are observed that correspond to specific vibrational motions. For instance, the O-H stretching vibrations of the hydroxyl groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. Aromatic C=C stretching vibrations usually give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are anticipated between 1000 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibration is typically observed at lower frequencies, generally in the 600-800 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information to FT-IR. americanpharmaceuticalreview.comhoriba.com The Raman spectrum is often less sensitive to water absorption, making it suitable for aqueous solutions. horiba.com It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bond often produce strong signals in the Raman spectrum. For similar compounds, distinct peaks in the Raman spectra can help differentiate between various crystalline forms and identify amorphous content. americanpharmaceuticalreview.com

A combined analysis of both FT-IR and FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. researchgate.net This comprehensive vibrational analysis is crucial for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. pitt.edudocbrown.info

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing chloro group. Protons on the same aromatic ring will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets, triplets, multiplets) that help in assigning their relative positions. The hydroxyl protons typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbons bearing the hydroxyl groups (C-1 and C-4) and the chlorine atom (C-2) will have characteristic chemical shifts. The remaining aromatic carbons will also have distinct signals. Quaternary carbons (those without attached protons) often show weaker signals. oregonstate.edu Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the proton and carbon signals, providing definitive structural assignments. mdpi.com

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions. sigmaaldrich.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.0-7.2 | s |

| Aromatic H | ~7.4-8.2 | m |

| OH | Variable | br s |

s = singlet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~145-150 |

| C-2 | ~120-125 |

| C-3 | ~115-120 |

| C-4 | ~145-150 |

| Aromatic C | ~120-135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure and transitions within the this compound molecule. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the naphthalene (B1677914) ring system. The presence of the hydroxyl and chloro substituents will influence the position and intensity of these absorption maxima (λmax). The hydroxyl groups, being electron-donating, typically cause a bathochromic (red) shift to longer wavelengths. The chloro group, while having both inductive and resonance effects, will also modulate the electronic transitions.

Studies on similar naphthalenediol derivatives show that the position of the substituents significantly affects the UV-Vis spectrum. The analysis of the absorption bands can provide insights into the electronic conjugation and the effects of the substituents on the energy levels of the molecular orbitals. For related compounds like 2-chloronaphthalene (B1664065), maximum absorption has been noted at specific wavelengths, for example, 226 nm, 270 nm, 288 nm, and 322 nm in methanol (B129727). nih.gov The specific λmax values for this compound would need to be determined experimentally.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. rigaku.comcarleton.edu This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within the crystal lattice. carleton.edu

For a successful analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. rigaku.com The analysis of this pattern allows for the determination of the unit cell dimensions and the positions of all atoms within the unit cell. carleton.edu

Chromatographic Techniques for Purity and Mixture Analysis (HPLC, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and can be used for identification. A detector, such as a UV-Vis detector, would monitor the eluent, and the area under the peak in the chromatogram is proportional to the concentration of the compound. This allows for quantitative analysis and the determination of purity by detecting and quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. epa.gov For GC analysis, this compound would likely need to be derivatized to increase its volatility, for instance, by silylating the hydroxyl groups. The derivatized compound is then injected into the GC, where it is vaporized and separated from other components in a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net GC-MS is highly sensitive and specific, making it suitable for trace analysis and the identification of unknown components in a mixture. oup.com

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its metabolites.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule.

Mass spectrometry is also a key technique in metabolite profiling. dtu.dk When this compound is metabolized by an organism or an enzymatic system, various chemical modifications can occur. By analyzing the biological samples using techniques like LC-MS or GC-MS, the metabolites can be detected and identified based on their mass and fragmentation patterns. This is crucial for understanding the biotransformation and potential biological activity of the compound. oup.commdpi.com

Computational and Theoretical Investigations of 2 Chloro 1,4 Naphthalenediol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure and equilibrium geometry of molecules. For 2-Chloro-1,4-naphthalenediol, DFT calculations would be employed to predict its three-dimensional structure with high accuracy. These calculations involve solving the Kohn-Sham equations to find the lowest energy arrangement of the atoms, yielding optimized bond lengths, bond angles, and dihedral angles.

The process begins with defining a basis set, such as 6-311++G(d,p), and selecting a functional, like B3LYP, which approximates the exchange-correlation energy. The output of these calculations provides a detailed picture of the molecule's geometry, influenced by the steric and electronic effects of the chlorine atom and hydroxyl groups on the naphthalene (B1677914) ring. For instance, a comparison of the crystal structure of 4-chloro-1-naphthol (B146336) with its analogues has shown a high degree of similarity in molecular packing. researchgate.net DFT can precisely model these subtle structural variations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | Value would be calculated |

| C-O Bond Lengths | Value would be calculated |

| O-H Bond Lengths | Value would be calculated |

| Naphthalene Ring Bond Lengths | Value would be calculated |

| Key Bond Angles | Value would be calculated |

| Dihedral Angles | Value would be calculated |

Note: This table represents the type of data that would be generated from DFT calculations. Specific values require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method extends DFT to study the electronic excited states of molecules. By calculating the energies of these excited states, it is possible to predict the molecule's absorption and emission spectra. bohrium.com

TD-DFT calculations can elucidate the nature of electronic transitions, for example, whether they are localized on the naphthalene core or involve charge transfer between the substituents and the ring. This information is crucial for predicting the compound's photophysical properties, such as its color and fluorescence. The theoretical UV-Visible spectrum can be simulated in various solvents to understand how the environment affects its spectroscopic behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net For this compound, FMO analysis would reveal how the chlorine and hydroxyl substituents modulate the energies and spatial distributions of these key orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Predicted Information for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. malayajournal.org |

Note: This table outlines the parameters obtained from FMO analysis. Specific energy values would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is color-coded to show regions of positive, negative, and neutral electrostatic potential.

For this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl groups and the chlorine atom, indicating these are regions susceptible to electrophilic attack. Regions of positive potential (typically blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them sites for nucleophilic attack. This information is invaluable for understanding intermolecular interactions. malayajournal.org

Derivation of Quantum Chemical Descriptors (e.g., Global Electrophilicity, Chemical Hardness)

From the HOMO and LUMO energies obtained through DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the concepts introduced by FMO theory.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Global Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

These descriptors are instrumental in predicting the general chemical behavior of the molecule.

Table 3: Quantum Chemical Descriptors

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

| Global Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons. |

Note: This table defines key quantum chemical descriptors and their relevance. Their numerical values would be derived from calculated HOMO and LUMO energies.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly useful in medicinal chemistry for predicting the interaction of a potential drug molecule with a biological target, such as a protein or enzyme. semanticscholar.org

For this compound, molecular docking simulations could be used to explore its potential interactions with various biological receptors. The simulation would place the molecule in the binding site of a target protein and calculate the binding affinity, often expressed as a docking score. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such in silico studies have been performed on related naphthalenedione derivatives to evaluate their therapeutic potential. semanticscholar.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jst.go.jp These models are built by finding a statistical relationship between calculated molecular descriptors (like those mentioned in section 4.5) and experimentally determined activity.

A QSAR study involving this compound would require a dataset of structurally related compounds with known biological activities. By including this compound in this set, a model could be developed to predict its activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules, providing a more detailed understanding of the structural requirements for activity. QSAR studies have been conducted on related 1,4-naphthoquinone (B94277) derivatives to understand the electronic and structural features that govern their biological effects. jst.go.jp

Hirshfeld Surface Analysis for Intermolecular Forces Characterization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.orgresearchgate.net This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding molecules. mdpi.com The resulting surface, the Hirshfeld surface, provides a unique, three-dimensional picture of the molecule's shape within its crystalline environment. mdpi.com

By mapping various properties onto this surface, a detailed and quantitative analysis of all close intermolecular contacts can be achieved. rsc.org A key property is the normalized contact distance, d_norm, which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. The d_norm surface is typically colored to highlight different types of interactions: red regions indicate shorter contacts and stronger interactions, white areas represent contacts around the van der Waals separation, and blue regions signify weaker or more distant contacts. mdpi.commdpi.com

For naphthalene derivatives, Hirshfeld surface analysis provides critical insights into how substituents influence the crystal packing and the nature of intermolecular forces. tandfonline.com In the case of chloro-substituted naphthols, such as the closely related 4-chloro-1-naphthol, the analysis reveals the significant role of the chlorine and hydroxyl groups in directing the supramolecular assembly.

Detailed research findings for a representative chloro-naphthalene system, 4-chloro-1-naphthol, highlight the primary intermolecular contacts governing its crystal structure. The analysis facilitates a quantitative breakdown of the contributions of various interactions to the total Hirshfeld surface area. tandfonline.com

| Intermolecular Contact Type | Relative Contribution to Hirshfeld Surface Area (%) |

|---|---|

| H···H | 38.6 |

| H···Cl / Cl···H | 20.6 |

| C···H / H···C | Not specified |

| O···H / H···O | Not specified, but noted as strong |

| C···C (π-π stacking) | Not specified |

This data is for 4-chloro-1-naphthol, a closely related analogue used here as a representative model for the this compound system. tandfonline.com

The data reveals that van der Waals H···H interactions account for the largest portion of the surface area. tandfonline.com Crucially, the H···Cl/Cl···H contacts make a substantial contribution of 20.6%, underscoring the importance of the halogen atom in the crystal packing. tandfonline.com This is a common feature in chloro-substituted organic compounds, where such interactions play a significant role in the molecular assembly. mdpi.comiucr.org

In addition to these contacts, the analysis of 4-chloro-1-naphthol indicates the presence of strong and nearly linear O-H···O hydrogen bonds, which form chains and stabilize the relative positions of molecules. tandfonline.comresearchgate.net These hydrogen bonds are visualized as distinct red areas on the d_norm map.

Two-dimensional fingerprint plots, which are derived from the Hirshfeld surface, provide a summary of all intermolecular contacts by plotting d_e against d_i. scirp.org These plots allow for the deconvolution of the surface into contributions from specific atom pairs. For chloro-naphthalene systems, the fingerprint plots would typically show characteristic spikes for O···H hydrogen bonds and significant regions corresponding to H···H and H···Cl contacts, confirming their prevalence in the crystal structure. scirp.org Furthermore, properties like the shape index and curvedness can reveal features such as π–π stacking interactions, which are identified by characteristic flat regions on the surface. nih.govnajah.edu

Research Applications and Future Directions

Medicinal Chemistry and Rational Drug Design

The 1,4-naphthalenediol/naphthoquinone framework is recognized in medicinal chemistry as a "privileged structure," meaning it can serve as a versatile base for designing compounds that interact with diverse biological targets. nih.gov This scaffold is present in numerous natural products and synthetic drugs known for a wide array of pharmacological activities. mdpi.comnih.gov

The 2-chloro-1,4-naphthoquinone (B24044)/naphthalenediol core has been a significant focus in the rational design of new anticancer agents. rsc.orgrsc.org The cytotoxic activity of this class of compounds is often linked to their ability to undergo redox cycling. Inside cells, the quinone form can be reduced to the semiquinone radical and further to the hydroquinone (B1673460) (diol), a process that can generate reactive oxygen species (ROS). mdpi.comresearchgate.net This increase in oxidative stress can disrupt cellular function and lead to cancer cell death. nih.gov Furthermore, the hydroquinone form can act as an alkylating agent, potentially causing irreparable damage to essential biomolecules like DNA. nih.gov

Researchers have synthesized and evaluated various analogues of this structure to optimize anticancer potency and selectivity. In one study, a compound named BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione) was identified that showed greater toxicity toward cancer cells than normal cells. nih.gov This compound was found to alter cancer cell metabolism by targeting mitochondrial redox defense, leading to necrosis. nih.gov Further modifications of this scaffold explored how changing the chlorine atom to other halogens or altering the side chains affected cytotoxicity, revealing that an electron-withdrawing group at the C3 position generally promotes this activity. nih.gov

| Compound | Modification from BH10 Scaffold | IC₅₀ (μM) against HEC1A Cancer Cells | Selectivity Ratio (Cancer vs. Normal Cells) |

|---|---|---|---|

| BH10 (Reference) | 3-Chloro substituent | 10.22 | 2.51 |

| Compound 8 | 3-Bromo substituent | 9.55 | 2.15 |

| Compound 9 | 3-Bromo substituent | 4.16 | 2.90 |

| Compound 10 | 3-Bromo substituent | 1.24 | 2.64 |

Data sourced from a study on naphthalene-1,4-dione analogues as anticancer agents. nih.gov

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. While direct pharmacokinetic data for 2-Chloro-1,4-naphthalenediol is not available, valuable insights can be gained from approved drugs that share the naphthoquinone core, such as the antiprotozoal agent Atovaquone (B601224). 2-Chloro-1,4-naphthoquinone is a key intermediate in the synthesis of Atovaquone.

Atovaquone is a highly lipophilic (fat-soluble) compound with low water solubility, which significantly impacts its absorption. oup.com Its bioavailability is limited and is greatly increased when taken with fatty food, which can enhance its dissolution in the gut. oup.comfda.gov Once absorbed, it is extensively bound to plasma proteins (>99%). fda.govnih.gov The primary route of elimination for Atovaquone is through the liver, with over 94% of the drug recovered unchanged in the feces, indicating minimal metabolism and very low excretion in the urine (<0.6%). fda.gov The compound has a very long elimination half-life, typically ranging from 50 to 84 hours in adults. nih.gov

These characteristics—low aqueous solubility, high lipophilicity, dependence on food for absorption, and a long half-life—are typical for this class of compounds and are critical considerations in the design and evaluation of new therapeutic agents based on the this compound scaffold.

| Parameter | Value/Description |

|---|---|

| Bioavailability | Low and variable; significantly increased with food (2-3 times AUC) |

| Plasma Protein Binding | > 99% |

| Volume of Distribution (Vd/F) | ~7.98 L/kg |

| Metabolism | Minimal; may undergo limited metabolism, but no specific metabolite identified |

| Route of Elimination | Primarily hepatic; >94% excreted as unchanged drug in feces |

| Elimination Half-life (t½) | ~50–84 hours in adults |

Data compiled from population pharmacokinetic studies of Atovaquone. fda.govnih.govnih.gov

Agrochemical and Environmental Research

Chlorinated naphthalenes are recognized as environmental contaminants that can undergo various transformation processes in the environment. epa.gov Studies on the fate of lower chlorinated naphthalenes, such as 2-chloronaphthalene (B1664065), indicate that they can be metabolized by microorganisms or transformed by photochemical reactions. who.intnih.gov A primary metabolic pathway for these compounds is hydroxylation, which involves the introduction of hydroxyl (-OH) groups onto the naphthalene (B1677914) ring. who.intumed.pl

This process can lead to the formation of various hydroxylated metabolites, including chloronaphthols and, through further oxidation, chlorinated naphthalenediols like this compound. umed.placs.org For instance, the metabolism of 1-chloronaphthalene (B1664548) in pigs has been shown to produce 4-chloronaphthol. acs.org Similarly, the photoconversion of 2-chloronaphthalene in water under simulated sunlight has been investigated, revealing that the compound can be degraded into several photoproducts. nih.govresearchgate.net The presence of substances like nitrates and nitrites in the water can promote this transformation by generating hydroxyl radicals. nih.gov Therefore, this compound is a potential environmental transformation product or metabolic intermediate of 2-chloronaphthalene pollution.

Advanced Materials Science and Industrial Applications (e.g., Dyes, Biosensors)

The 1,4-naphthoquinone (B94277) structure is a well-known chromophore (the part of a molecule responsible for its color). jst.go.jp Natural naphthoquinones like lawsone (from henna) and juglone (B1673114) have been used as dyes for centuries. jst.go.jp This property extends to synthetic derivatives, making the this compound/naphthoquinone scaffold a candidate for developing new dyes.

Research has demonstrated the synthesis of novel N-,O-heteroatom-substituted-1,4-naphthoquinone dyes starting from the closely related 2,3-dichloro-1,4-naphthoquinone. tandfonline.com These synthetic dyes were applied as disperse dyes for coloring polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics. The study investigated their dyeing performance, color strength, and fastness properties (resistance to washing, light, and rubbing). The results showed that these naphthoquinone-based dyes could produce a range of colors and exhibited excellent fastness, making them suitable for textile applications. tandfonline.com

The redox activity of the this compound and 2-chloro-1,4-naphthoquinone couple also suggests potential applications in the development of electrochemical biosensors. The reversible conversion between the diol and quinone forms involves electron transfer, which can be measured as an electrical signal. This property could be harnessed to detect specific biological events or analytes if the redox reaction can be linked to a biological recognition event, such as an enzyme-substrate interaction.

Development of Biochemical Tools and Probes for Molecular Imaging

Molecular imaging probes are essential tools for visualizing biological processes at the molecular level within living systems. nih.gov The naphthalene core is an excellent platform for designing fluorescent probes due to its rigid structure and extensive π-electron system, which often result in high quantum yields and good photostability. nih.gov

The this compound scaffold offers unique potential for creating "smart" or responsive probes. Its properties could be exploited to develop probes that report on the cellular redox environment. For example, a probe could be designed where the fluorescent naphthalenediol form is converted to the non-fluorescent naphthoquinone form upon oxidation. The change in fluorescence signal would thus directly correlate with the local oxidative state. Such redox-responsive probes are valuable for studying diseases associated with oxidative stress. mdpi.com

Furthermore, derivatives of naphthoquinones, specifically naphthalocyanines, are being investigated as contrast agents for photoacoustic (PA) imaging. kyoto-u.ac.jp This emerging imaging modality uses laser pulses to generate ultrasound signals from absorbing molecules. Naphthalocyanines have strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration. kyoto-u.ac.jp Probes have been designed that are activated by specific enzymes, such as matrix metalloprotease-2 (MMP-2), which is often overexpressed in tumors. This demonstrates the potential for developing advanced, targeted imaging agents from the broader class of naphthalene-based compounds. kyoto-u.ac.jp

Prospective Research Avenues and Unexplored Potentials of this compound and its Analogues

The unique structural features of this compound, combining a naphthalenediol backbone with a halogen substituent, position it as a compound of significant interest for future scientific investigation. While direct research on this specific molecule is not extensive, the broader family of naphthalenediols and their quinone counterparts have demonstrated a wide array of biological activities and chemical utility. Extrapolating from these findings, several prospective research avenues and unexplored potentials for this compound and its analogues can be identified.

Exploration in Anticancer Research

A significant body of research exists on the anticancer properties of 1,4-naphthoquinones, the oxidized form of 1,4-naphthalenediols. nih.gov The introduction of a 2-chloroethylthio group to the 1,4-naphthoquinone scaffold has been shown to enhance anticancer properties in prostate cancer cells. mdpi.com This suggests that the chloro-substitution on the naphthalenediol ring could be a critical factor in modulating biological activity.

Future research could focus on synthesizing and evaluating a library of this compound analogues with various substitutions to explore their structure-activity relationships. Investigating the potential of these compounds to induce cytotoxic reactive oxygen species (ROS), cause DNA damage, and trigger apoptosis in cancer cells are promising areas of inquiry. mdpi.com Furthermore, exploring the synergistic effects of these compounds with existing chemotherapeutic agents could lead to the development of more effective combination therapies. mdpi.com

Potential as Antioxidant and Pro-oxidant Agents

Naphthalenediols are recognized for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms. nih.gov The presence and position of hydroxyl groups on the naphthalene ring play a crucial role in this activity. A key area of investigation would be to determine the antioxidant capacity of this compound and its analogues. Understanding how the electron-withdrawing nature of the chlorine atom influences the hydrogen-donating ability of the hydroxyl groups would be of fundamental importance.

Conversely, the pro-oxidant potential of these compounds in a biological context, particularly within cancer cells which often have a compromised antioxidant defense system, presents an exciting and relatively unexplored avenue. The ability to selectively generate oxidative stress in malignant cells is a sought-after characteristic in anticancer drug design.

Investigation as Enzyme Inhibitors

Derivatives of the closely related 2-chloro-1,4-naphthoquinone have been identified as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. nih.govresearchgate.net This finding strongly suggests that this compound and its analogues could be a promising scaffold for the design of novel enzyme inhibitors.

Prospective research should involve screening these compounds against a panel of clinically relevant enzymes. For instance, their potential to inhibit kinases, proteases, or other enzymes involved in key signaling pathways could be explored. Computational modeling and docking studies could aid in identifying potential enzyme targets and in the rational design of more potent and selective inhibitors.

Utility as a Versatile Intermediate in Organic Synthesis

The chemical reactivity of this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules and heterocyclic systems. The hydroxyl groups can be readily derivatized, and the chlorine atom can be displaced through nucleophilic substitution, opening up a wide range of synthetic possibilities.

Future work could focus on utilizing this compound as a building block for the creation of novel compounds with potential pharmacological activities. The synthesis of new heterocyclic compounds incorporating the naphthalenediol framework is a particularly promising direction, given the diverse biological activities often associated with such structures.

Exploration of Antimicrobial and Anti-inflammatory Properties

The broader class of naphthoquinones has been investigated for antifungal and anti-inflammatory activities. sciforum.net The influence of halogen substitution on these properties is an area ripe for exploration. Research into the potential of this compound and its derivatives as antimicrobial agents against a range of bacterial and fungal pathogens could uncover new therapeutic leads. Similarly, evaluating their anti-inflammatory potential in various in vitro and in vivo models could reveal new applications for these compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1,4-naphthalenediol with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves chlorination of 1,4-naphthalenediol using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel. Ensure reaction progress is monitored via TLC or HPLC to confirm intermediate conversion and final product purity .

Q. How should researchers handle stability challenges of this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Conduct periodic FT-IR or NMR analysis to detect hydrolytic degradation (e.g., formation of quinone derivatives). Include stabilizers like BHT (butylated hydroxytoluene) in storage solutions to inhibit oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl/chlorine substituents.

- MS : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 194.0).

- UV-Vis : Monitor absorption maxima (~280–320 nm) for electronic transitions characteristic of naphthalene derivatives .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in experimental models?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ variations) may arise from differences in species metabolism or exposure routes. Conduct comparative assays using standardized protocols (OECD Guidelines 423/425) across multiple models (e.g., rat hepatocytes vs. zebrafish embryos). Cross-validate results with in vitro cytotoxicity assays (e.g., MTT) and in silico QSAR modeling to identify structure-activity relationships .

Q. What are the mechanistic pathways for this compound-induced oxidative stress in eukaryotic cells?

- Methodological Answer : The compound generates reactive oxygen species (ROS) via redox cycling of its quinoid intermediates. Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS in treated cell lines (e.g., HepG2). Supplement with NAC (N-acetylcysteine) to test ROS-mediated toxicity. Proteomic analysis (e.g., 2D gel electrophoresis) can identify oxidative damage biomarkers like carbonylated proteins .

Q. How does the chloro-substitution position influence the reactivity of 1,4-naphthalenediol derivatives in electrophilic substitution reactions?

- Methodological Answer : The chloro group at C-2 acts as a meta-directing deactivator, reducing electrophilic attack at C-1/C-4. Compare reaction rates and regioselectivity with unsubstituted 1,4-naphthalenediol using nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) assays. Computational DFT modeling (e.g., Gaussian) can predict charge distribution and transition states .

Data Contradiction and Reproducibility

Q. Why do solvent polarity effects on this compound fluorescence yield inconsistent results across studies?

- Methodological Answer : Solvent-dependent fluorescence quenching may stem from aggregation-induced emission (AIE) or excimer formation. Perform concentration-dependent fluorescence scans (1–100 µM) in solvents of varying polarity (e.g., DMSO, ethanol, water). Use dynamic light scattering (DLS) to detect nanoaggregates and correlate with emission spectra .

Q. How can researchers address discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI/ligand) and bases (K₂CO₃ vs. Cs₂CO₃) under microwave-assisted vs. traditional heating. Track by-products via GC-MS and adjust stoichiometry (e.g., arylboronic acid equivalents). Publish detailed reaction logs with raw data to enhance reproducibility .

Safety and Compliance

Q. What personal protective equipment (PPE) is critical when handling this compound in aqueous solutions?

- Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. For aerosol generation (e.g., sonication), employ fume hoods with HEPA filters and NIOSH-certified respirators (N95). Regularly test workplace air quality via OSHA-compliant sampling methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.